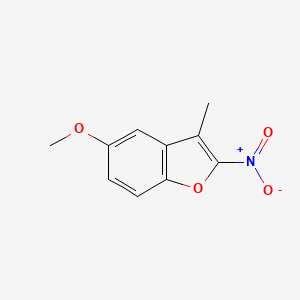

5-Methoxy-3-methyl-2-nitrobenzofuran

Description

Properties

CAS No. |

96336-18-4 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

5-methoxy-3-methyl-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3 |

InChI Key |

RQEWTGGHPAXKHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Methoxy-3-methylbenzofuran Core

- The benzofuran core is synthesized from benzoquinone derivatives via a Nenitzescu reaction, which involves the condensation of benzoquinone with suitable nucleophiles to form the benzofuran ring system.

- Methylation of the 5-hydroxybenzofuran intermediate is performed using methyl iodide in the presence of a base such as potassium hydride in DMF at 0 °C to room temperature, yielding 5-methoxybenzofuran derivatives with good selectivity and moderate yields (~42%).

Nitration to Introduce the Nitro Group at the 2-Position

- Nitration is carried out using standard nitrating agents (e.g., nitric acid or mixed acid systems) under controlled temperature to avoid over-nitration or formation of isomeric nitro compounds.

- The nitration of 5-methoxy-3-methylbenzofuran often results in a mixture of nitro isomers, primarily the 2-nitro and 4-nitro derivatives, with a typical ratio of 1:2 favoring the 4-nitro isomer.

- The desired 2-nitro isomer can be isolated by chromatographic techniques or converted selectively in subsequent steps.

Purification and Characterization

- The crude nitration mixture is often reduced to corresponding amines and then re-oxidized or purified to isolate the target nitrobenzofuran.

- Purification methods include column chromatography using solvents such as dichloromethane or ethyl acetate, recrystallization, and preparative HPLC.

- Characterization is performed by NMR (1H and 13C), mass spectrometry, and melting point determination to confirm the structure and purity.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Benzofuran formation | Benzoquinone + nucleophile (Nenitzescu) | Base catalysis, mild heating | Moderate to good yields |

| Methylation | Methyl iodide, potassium hydride, DMF | 0 °C to RT, 2 h | ~42% isolated yield |

| Nitration | HNO3 or mixed acid, controlled temperature | Mixture of 2- and 4-nitro isomers formed | Mixture, 1:2 ratio (2-nitro:4-nitro) |

| Purification | Chromatography, recrystallization | Solvent systems: DCM, ethyl acetate | Pure 5-Methoxy-3-methyl-2-nitrobenzofuran isolated |

Alternative Synthetic Routes and Notes

- Some methods involve the use of substituted hydroxylamines and acid catalysts (e.g., methanesulfonic acid) to facilitate rearrangements and functional group transformations leading to benzofuran derivatives with nitro substituents.

- Mitsunobu reaction conditions have been employed for selective functional group transformations on benzofuran intermediates, especially for introducing sulfonamide groups, which can be adapted for nitrobenzofuran synthesis.

- The use of polar aprotic solvents such as DMF, NMP, or DMSO is common to enhance solubility and reaction rates during methylation and nitration steps.

Research Findings and Analytical Data

- The nitration step is critical and often yields a mixture of regioisomers; thus, optimization of nitration conditions is essential for maximizing the yield of the 2-nitro isomer.

- Reduction and re-oxidation sequences can improve the purity and yield of the target compound by converting nitro isomers to amines and back to nitro derivatives selectively.

- Spectroscopic data (NMR, MS) confirm the substitution pattern and purity of the final compound, with characteristic chemical shifts for methoxy (around 3.7 ppm in 1H NMR) and methyl groups on the benzofuran ring.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

1-Methyl-5-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-5-methoxy-2-nitrobenzofuran has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-methoxy-2-nitrobenzofuran involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Nitrobenzofuran Derivatives (e.g., compounds from and ): 3-Methoxy-5-nitrobenzofuran derivatives () exhibit antimicrobial activity linked to the electron-withdrawing nitro group at position 5 and the electron-donating methoxy group at position 3. 2-Butyl-5-nitrobenzofuran derivatives () highlight the role of alkyl chains (e.g., butyl) in increasing lipophilicity, which improves membrane penetration but may reduce solubility. The methyl group in the target compound offers moderate lipophilicity with minimal steric hindrance.

Data Tables

Table 1: Structural Comparison of Benzofuran Derivatives

Q & A

Q. What are the key considerations for designing a synthetic route to 5-methoxy-3-methyl-2-nitrobenzofuran?

A robust synthesis requires selecting appropriate starting materials and reaction sequences. For benzofuran derivatives, methods like Fries rearrangement (for acylated intermediates) or oxidative cyclization of phenols with alkenes (e.g., styrene in fluorinated solvents) are common . The nitro group can be introduced via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures), while methoxy groups are typically protected during synthesis to avoid undesired side reactions. Purity of intermediates should be verified via TLC or HPLC .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of 5-methoxy-3-methyl-2-nitrobenzofuran?

- FT-IR : Look for absorption bands at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and ~1250 cm⁻¹ (C–O of methoxy).

- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm. Methyl groups on the benzofuran ring typically resonate at δ ~2.3–2.5 ppm. Aromatic protons show splitting patterns dependent on substitution .

- ¹³C NMR : The nitro group deshields adjacent carbons, shifting them to δ ~140–150 ppm. Methoxy carbons appear at δ ~55–60 ppm .

Q. What purification methods are effective for isolating 5-methoxy-3-methyl-2-nitrobenzofuran?

Column chromatography using hexane/ethyl acetate gradients (e.g., 4:1 to 2:1 v/v) is standard for nitrobenzofurans. Recrystallization from ethyl acetate or diisopropyl ether can improve yield and purity. Monitor purity via melting point analysis (sharp melting points indicate homogeneity) and LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 5-methoxy-3-methyl-2-nitrobenzofuran?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles. For example, planar deviations in the benzofuran ring (mean deviation < 0.01 Å) and dihedral angles between substituents (e.g., 80–85° for aryl rings) confirm steric and electronic interactions. Hydrogen bonding (C–H⋯O) and π-stacking (centroid separations ~3.6–3.8 Å) influence packing and stability .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

Overlapping signals in ¹H NMR can be resolved using 2D techniques (e.g., COSY, HSQC). For nitro groups, computational modeling (DFT) predicts vibrational frequencies and NMR shifts, which can be cross-validated with experimental data. Conflicting mass spectrometry results (e.g., fragmentation patterns) require high-resolution MS (HRMS) to distinguish isobaric species .

Q. How do substituent effects (methoxy, nitro, methyl) influence the reactivity of 5-methoxy-3-methyl-2-nitrobenzofuran in electrophilic substitution?

The nitro group is strongly electron-withdrawing, directing electrophiles to meta/para positions. Methoxy groups, being electron-donating, compete for ortho/para orientation. Competitive nitration or halogenation experiments (e.g., using Cl₂/FeCl₃) can map regioselectivity. Kinetic studies under varying temperatures quantify activation barriers .

Q. What mechanistic insights guide the optimization of catalytic reactions involving 5-methoxy-3-methyl-2-nitrobenzofuran?

For cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group may deactivate the catalyst. Ligand screening (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity adjustments (e.g., DMF vs. THF) improve yields. Monitoring reaction progress via in-situ IR or Raman spectroscopy identifies intermediates and rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.